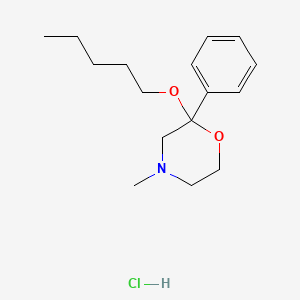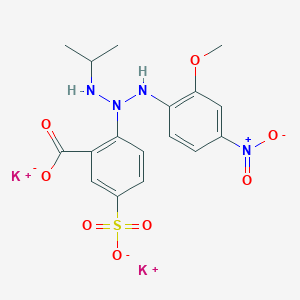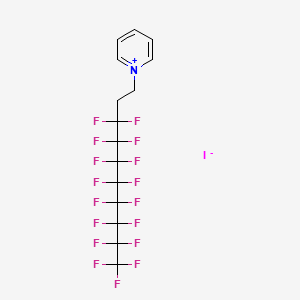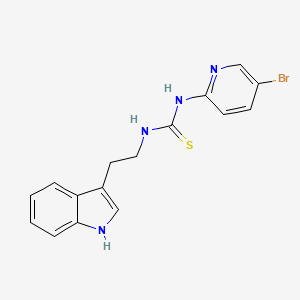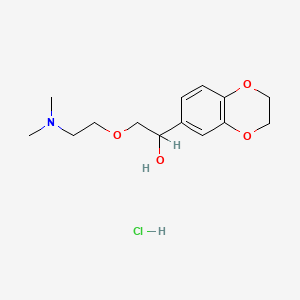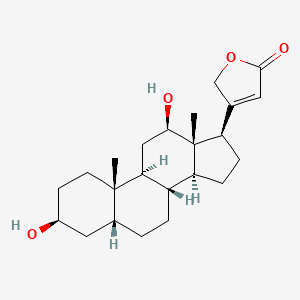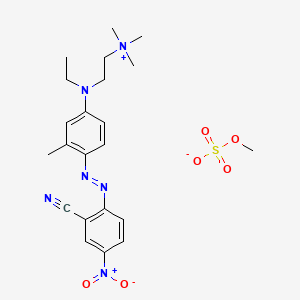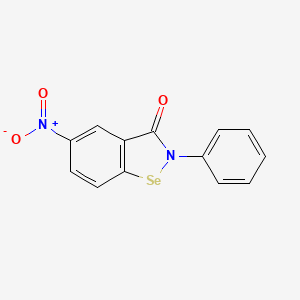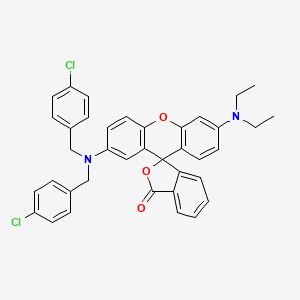
(1,1'-Biphenyl)-2-ol, diisopropanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1’-Biphenyl)-2-ol, diisopropanolamine salt is a chemical compound that consists of a biphenyl structure with a hydroxyl group at the 2-position and a diisopropanolamine salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-2-ol, diisopropanolamine salt typically involves the hydroxylation of biphenyl compounds. One common method is the Pd(II)-catalyzed hydroxylation of [1,1’-biphenyl]-2-ols using tBuOOH as an oxidant . The reaction conditions include the use of palladium catalysts and specific oxidizing agents to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production methods for (1,1’-Biphenyl)-2-ol, diisopropanolamine salt may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1’-Biphenyl)-2-ol, diisopropanolamine salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form biphenyl derivatives with reduced functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tBuOOH for hydroxylation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve the use of catalysts, appropriate solvents, and controlled temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with different functional groups, such as quinones, reduced biphenyls, and substituted biphenyls. These products can have diverse chemical and physical properties, making them useful in different applications.
Applications De Recherche Scientifique
(1,1’-Biphenyl)-2-ol, diisopropanolamine salt has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other biphenyl derivatives and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of (1,1’-Biphenyl)-2-ol, diisopropanolamine salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the biphenyl structure allow the compound to form specific interactions with these targets, leading to various biological effects. The diisopropanolamine salt component can enhance the solubility and stability of the compound, facilitating its use in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simple aromatic hydrocarbon with two connected phenyl rings.
(1,1’-Biphenyl)-4,4’-disulfonate: A biphenyl derivative with sulfonate groups.
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: A biphenyl derivative with bromine and isopropoxy groups.
Uniqueness
(1,1’-Biphenyl)-2-ol, diisopropanolamine salt is unique due to the presence of both a hydroxyl group and a diisopropanolamine salt. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other biphenyl derivatives may not be able to fulfill.
Propriétés
Numéro CAS |
68213-84-3 |
|---|---|
Formule moléculaire |
C18H25NO3 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
1-(2-hydroxypropylamino)propan-2-ol;2-phenylphenol |
InChI |
InChI=1S/C12H10O.C6H15NO2/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(8)3-7-4-6(2)9/h1-9,13H;5-9H,3-4H2,1-2H3 |
Clé InChI |
OUVCOUYWPMZGCR-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCC(C)O)O.C1=CC=C(C=C1)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





